1-Benzyl-1H-indole-5-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1H-indole-5-carboxamidine is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry . The unique structure of this compound allows it to interact with multiple biological targets, contributing to its diverse applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-1H-indole-5-carboxamidine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods often utilize palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity . Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure the efficient formation of the desired product.
Analyse Chemischer Reaktionen
1-Benzyl-1H-indole-5-carboxamidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-indole-5-carboxamidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-1H-indole-5-carboxamidine involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-indole-5-carboxamidine can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
1-Benzyl-1H-imidazole-5-carboxamide: Exhibits significant biological activities, including receptor agonism and antidiabetic effects. The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.
Eigenschaften
Molekularformel |
C16H15N3 |
---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1-benzylindole-5-carboximidamide |
InChI |
InChI=1S/C16H15N3/c17-16(18)14-6-7-15-13(10-14)8-9-19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H3,17,18) |
InChI-Schlüssel |
LHXHNJWJHADGSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.